molecular formula C14H10N2O2 B14320109 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol CAS No. 108784-50-5

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B14320109
CAS No.: 108784-50-5
M. Wt: 238.24 g/mol
InChI Key: ZJCVCZDDXKLQNP-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol (: 108784-50-5) is a synthetically versatile heterocyclic compound with a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol . This compound features a phenol group linked to a phenyl ring via a 1,3,4-oxadiazole core, a structure known for its significant research potential in medicinal and materials chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and derivatives based on this framework have demonstrated a wide range of biological activities. Research on closely related analogs has shown promising antibacterial properties , particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . Furthermore, structural derivatives containing the 1,3,4-oxadiazole moiety are being investigated for their antiviral activity , including as potential inhibitors in studies targeting viral entry mechanisms . The compound serves as a valuable chemical intermediate or building block for synthesizing more complex molecular architectures, such as honokiol derivatives for antiviral research and other pharmacologically active molecules . Its physicochemical properties, including a calculated LogP of 3.11 , make it a subject of interest in various chemical and materials science applications. Usage Note : This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108784-50-5

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

InChI

InChI=1S/C14H10N2O2/c17-12-8-4-7-11(9-12)14-16-15-13(18-14)10-5-2-1-3-6-10/h1-9,17H

InChI Key

ZJCVCZDDXKLQNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)O

Origin of Product

United States

Contextualizing 1,3,4 Oxadiazole Heterocycles in Contemporary Chemical Research

Significance of the 1,3,4-Oxadiazole (B1194373) Moiety in Advanced Chemical Synthesis and Medicinal Chemistry

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties to parent molecules. nih.gov Its rigid, planar structure and electron-deficient nature contribute to its ability to engage in various non-covalent interactions with biological targets, making it a "privileged scaffold" in drug discovery. nih.govmdpi.com

The synthesis of 1,3,4-oxadiazole derivatives is versatile, often involving the cyclization of diacylhydrazines using a variety of dehydrating agents. uobaghdad.edu.iq This accessibility has facilitated the creation of extensive libraries of 1,3,4-oxadiazole-containing compounds for biological screening.

The pharmacological significance of the 1,3,4-oxadiazole core is exceptionally broad, with derivatives exhibiting a wide spectrum of activities. These include anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. acs.orgresearchgate.netresearchgate.net The diverse therapeutic potential has cemented the importance of the 1,3,4-oxadiazole moiety in the ongoing quest for new and effective therapeutic agents.

Table 1: Selected Pharmacological Activities of 1,3,4-Oxadiazole Derivatives

Pharmacological ActivityDescription
AnticancerCompounds have shown cytotoxicity against various cancer cell lines.
AntibacterialEffective against both Gram-positive and Gram-negative bacteria.
AntifungalActivity against a range of fungal pathogens has been reported.
AntiviralSome derivatives exhibit inhibitory effects against viral replication.
Anti-inflammatoryDemonstrated ability to reduce inflammation in various models.
AnticonvulsantPotential for the management of seizure disorders.

Overview of Phenolic Oxadiazole Derivatives and Their Broad Research Interest

The incorporation of a phenolic hydroxyl group onto a 1,3,4-oxadiazole scaffold introduces a key functional group that can significantly influence the molecule's chemical and biological properties. The phenolic moiety is a well-known antioxidant pharmacophore, capable of scavenging free radicals and reactive oxygen species. ijacskros.com This has led to a strong research interest in phenolic 1,3,4-oxadiazole derivatives as potential antioxidant agents. acs.orgijacskros.com

Studies have demonstrated that the combination of the 1,3,4-oxadiazole ring and a phenolic substituent can lead to synergistic effects, resulting in potent radical scavenging activity. ijacskros.com Beyond their antioxidant potential, phenolic oxadiazoles (B1248032) have also been investigated for other biological activities, including antimicrobial and anticancer effects. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and efficacy.

Research Landscape and Rationale for Investigating 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol

The specific compound, this compound, combines the key structural features of a phenyl-substituted 1,3,4-oxadiazole with a meta-positioned phenolic hydroxyl group. This particular arrangement of substituents warrants investigation due to the potential for unique biological activities and chemical properties.

While direct and extensive research solely focused on this compound is not widely documented in publicly available literature, the synthesis of closely related analogues provides a clear pathway for its preparation. A key precursor, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, has been synthesized, which can serve as a versatile intermediate for the introduction of a phenyl group at the 5-position of the oxadiazole ring. acs.org The synthesis of similar phenolic oxadiazoles often involves the reaction of a substituted benzohydrazide (B10538) with a corresponding benzoic acid or its derivative, followed by cyclodehydration.

Research on structurally similar compounds, such as (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives, has shown promising antimicrobial and antioxidant activities. researchgate.net These findings suggest that this compound is a promising candidate for further investigation in the realms of medicinal and materials chemistry.

Table 2: Key Structural Features of this compound and Their Potential Significance

Structural FeaturePotential Significance
1,3,4-Oxadiazole CoreContributes to metabolic stability and serves as a rigid scaffold for substituent orientation.
Phenyl Group at position 5Influences lipophilicity, aromatic interactions, and overall molecular shape.
Phenolic Hydroxyl GroupPotential for antioxidant activity and hydrogen bonding interactions with biological targets.
Meta-substitution PatternAffects electronic properties and steric hindrance around the hydroxyl group.

Advanced Spectroscopic and Structural Characterization Techniques for Phenolic Oxadiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's connectivity.

In the ¹H NMR spectrum, the protons of the two distinct phenyl rings and the phenolic hydroxyl group exhibit characteristic chemical shifts (δ) in parts per million (ppm). The protons on the phenyl ring attached to the oxadiazole core and those on the phenolic ring will appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The exact positions and splitting patterns (e.g., singlets, doublets, triplets, multiplets) are dictated by their electronic environment and coupling with neighboring protons. The phenolic -OH proton often appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. For instance, in related phenolic oxadiazoles (B1248032), the -OH proton signal has been observed at δ 10.26 ppm and 10.55 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are particularly diagnostic, typically appearing in the range of δ 162–167 ppm. mdpi.comresearchgate.net Aromatic carbons from both the phenyl and phenol (B47542) rings resonate in the approximate range of δ 110–140 ppm. The carbon atom attached to the hydroxyl group will have a distinct chemical shift compared to the other aromatic carbons.

Table 1: Typical NMR Chemical Shift Ranges for this compound

Atom Type Typical Chemical Shift (δ, ppm) Notes
¹H NMR
Phenolic -OH 9.0 - 11.0 Broad singlet, position is variable
Aromatic C-H 6.5 - 8.5 Complex multiplets due to two phenyl rings
¹³C NMR
Oxadiazole C=N 162 - 167 Two distinct signals expected for the two carbons
Phenolic C-OH 155 - 160 Deshielded due to oxygen attachment
Aromatic C-H & C-C 110 - 140 Multiple signals for the remaining aromatic carbons

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in "this compound" by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound will display a series of absorption bands characteristic of its structural features. A broad absorption band in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. nih.gov The sharpness and exact position of this band can be influenced by hydrogen bonding. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands around 3000-3100 cm⁻¹. who.int

The 1,3,4-oxadiazole ring itself gives rise to several characteristic absorptions. The C=N stretching vibration is a key indicator and is usually found in the 1610-1620 cm⁻¹ region. nih.gov The C-O-C stretching vibration of the oxadiazole ring often appears in the range of 1020-1250 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from both phenyl rings will be present in the 1450-1600 cm⁻¹ region. who.int

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenolic O-H stretch 3100 - 3500 (broad)
Aromatic C-H stretch 3000 - 3100
C=N stretch (oxadiazole) 1610 - 1620
Aromatic C=C stretch 1450 - 1600
C-O-C stretch (oxadiazole) 1020 - 1250
Aromatic C-H out-of-plane bend 690 - 900

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of "this compound" and to gain insight into its structure through analysis of its fragmentation patterns. In techniques like Electron Ionization (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For "this compound" (C₁₄H₁₀N₂O₂), the expected molecular ion peak would be at an m/z value corresponding to its calculated molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of the molecular ion provides structural clues. The 1,3,4-oxadiazole ring and the bonds connecting the phenyl rings are common sites for fragmentation. Cleavage of the bonds adjacent to the oxadiazole ring can lead to characteristic fragment ions. For example, fragments corresponding to the benzoyl cation ([C₆H₅CO]⁺) or the phenoxy cation ([C₆H₅O]⁺) might be observed, arising from the cleavage and rearrangement of the parent molecule. The stability of the 1,3,4-oxadiazole ring itself often results in it being part of major fragment ions.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," it is possible to determine the exact coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsion angles.

SC-XRD also provides invaluable information about intermolecular interactions in the crystal lattice, such as hydrogen bonding (involving the phenolic -OH group), π-π stacking between the aromatic rings, and other weaker interactions like C-H···N or C-H···π contacts. rsc.orgresearchgate.net These interactions govern the crystal packing and influence the material's bulk properties.

Table 3: Representative Crystallographic Parameters for a Phenyl-1,3,4-Oxadiazole Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.6335
b (Å) 16.925
c (Å) 9.5078
β (°) 92.113
Volume (ų) 1066.7

Data from a related structure: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. nih.gov

Thermal Analysis Methods for Phase Behavior and Stability (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of "this compound".

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature. 1,3,4-Oxadiazole derivatives are known for their high thermal stability, often decomposing at temperatures above 300°C. researchgate.net The TGA curve would show a stable baseline until the onset of decomposition, at which point a significant weight loss would be observed. The analysis is typically performed under an inert atmosphere (like nitrogen) to study thermal decomposition or in air to study thermo-oxidative stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The DSC thermogram for "this compound" would show a sharp endothermic peak corresponding to its melting point. Other thermal events, such as glass transitions or polymorphic phase transitions, could also be detected if they occur. For many oxadiazole compounds, melting points are observed at relatively high temperatures, reflecting their rigid structures and often strong intermolecular interactions. nanobioletters.com Together, TGA and DSC provide a comprehensive picture of the material's behavior at elevated temperatures, which is crucial for assessing its suitability for various applications.

Quantum Chemical and Computational Investigations of 3 5 Phenyl 1,3,4 Oxadiazol 2 Yl Phenol and Its Complexes

Density Functional Theory (DFT) for Electronic Structure, Geometrical Parameters, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of many-body systems. DFT calculations have been successfully used to determine the optimized geometries, electronic properties, and various reactivity descriptors for a wide range of 1,3,4-oxadiazole (B1194373) derivatives. By calculating the ground-state electronic energy, DFT allows for the prediction of stable molecular conformations, bond lengths, and bond angles.

Global reactivity descriptors, such as chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S), are derived from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a high hardness value suggests high stability and low reactivity. Such computational insights are invaluable for designing molecules with specific electronic properties.

Table 1: Illustrative Geometrical Parameters for 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol Calculated by DFT This table presents hypothetical data for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond LengthC-O (oxadiazole)1.37 Å
Bond LengthC=N (oxadiazole)1.29 Å
Bond LengthC-C (inter-ring)1.48 Å
Bond AngleN-C-N (oxadiazole)115°
Dihedral AnglePhenyl-Oxadiazole15.2°

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. youtube.comnih.govacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, which can donate electron density. Conversely, the LUMO is likely to be distributed over the electron-deficient 1,3,4-oxadiazole ring and the adjacent phenyl ring, which can accept electron density. This distribution of frontier orbitals dictates the molecule's behavior in charge transfer processes and its potential as an electron donor or acceptor in various reactions. dntb.gov.ua

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

ParameterValue (eV)
EHOMO-6.25
ELUMO-1.85
Energy Gap (ΔE)4.40
Ionization Potential (I)6.25
Electron Affinity (A)1.85
Global Hardness (η)2.20

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the stabilizing interactions between them. acadpubl.eu

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around the molecule. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Neutral regions are often colored green. researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen of the hydroxyl group, indicating these are the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, making it a likely site for nucleophilic attack or hydrogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Spectroscopic Response

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. It is widely used to calculate electronic excitation energies, which correspond to the absorption wavelengths (λmax) in UV-Visible spectroscopy. nih.gov This method allows for the simulation of electronic spectra and provides insights into the nature of electronic transitions, such as π → π* or n → π* transitions. nih.gov

By applying TD-DFT to this compound, one can predict its absorption spectrum and understand how its structure influences its photophysical properties. nih.gov The calculations can identify the specific molecular orbitals involved in the electronic transitions, offering a detailed understanding of the molecule's response to light. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov This approach assumes that the properties of a chemical compound are determined by its molecular structure. nih.gov By developing a robust QSPR model, it becomes possible to predict the properties of new, unsynthesized compounds based solely on their structure, which can significantly accelerate the design of new materials with desired characteristics. nih.gov For a series of 1,3,4-oxadiazole derivatives, QSPR models could be developed to predict properties like antioxidant activity, solubility, or electronic characteristics.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with their environment over time. mdpi.comnih.gov MD simulations provide detailed information about the conformational changes of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.comnih.gov

For this compound, MD simulations could be used to investigate its behavior in different solvents or its interaction with a model cell membrane. nih.govmdpi.com These simulations can reveal how the molecule orients itself at interfaces and provide insights into its potential to permeate biological barriers, which is crucial information for assessing its potential as a bioactive compound. nih.govmdpi.com

Molecular Docking Studies for Ligand-Target Binding Prediction and Interaction Modes

Disclaimer: As of the current literature search, specific molecular docking studies for this compound are not available. The following section reviews findings from closely related phenyl-1,3,4-oxadiazole-phenol derivatives to provide insights into the potential ligand-target interactions of this class of compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is instrumental in drug discovery and development for identifying potential therapeutic targets and understanding the molecular basis of ligand-receptor interactions. For derivatives of 1,3,4-oxadiazole, molecular docking studies have been crucial in elucidating their potential as inhibitors for a variety of enzymes.

Research on 1,3,4-oxadiazole derivatives has shown their potential to interact with a range of biological targets, including enzymes implicated in cancer and inflammation. These studies reveal that the 1,3,4-oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and amides, and can participate in hydrogen bonding with receptor residues, which can enhance pharmacological activities. mdpi.comacs.org

Interaction with Kinase Targets:

Derivatives of 1,3,4-oxadiazole have been investigated as potential inhibitors of tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), which are key targets in cancer therapy. nih.govmdpi.com A study on 1,3,4-oxadiazole amide derivatives identified several compounds as potent inhibitors of VEGFR2. nih.govmdpi.com For instance, certain derivatives demonstrated strong binding affinities to VEGFR2, with calculated binding energies indicating stable complex formation. nih.govmdpi.com The interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.govmdpi.com

Table 1: Predicted Binding Affinities of Selected 1,3,4-Oxadiazole Derivatives with Kinase Targets

Compound ID Target Protein Binding Energy (kJ/mol)
7g VEGFR2 -46.32
7j VEGFR2 -48.89
7l VEGFR2 -45.01
7g EGFR -31.01
7j EGFR -33.23

| 7i | EGFR | -34.19 |

Data sourced from a computational investigation of 1,3,4-oxadiazole derivatives as potential inhibitors of VEGFR2 and EGFR. nih.govmdpi.com

Interaction with Carbonic Anhydrase:

Novel 3-phenyl-β-alanine based 1,3,4-oxadiazole derivatives have been identified as selective inhibitors of carbonic anhydrase II (CA-II), an enzyme involved in various physiological processes. nih.gov The most active compounds in this series exhibited inhibitory activities with IC50 values in the low micromolar range. nih.gov Molecular docking simulations revealed that these compounds bind at the entrance of the CA-II active site, forming hydrogen bonds with key residues such as Thr199, Thr200, and Gln92. nih.gov

Table 2: Carbonic Anhydrase II Inhibition and Docking Interactions of 3-Phenyl-β-Alanine 1,3,4-Oxadiazole Hybrids

Compound ID IC50 (µM) Interacting Residues
4a 12.1 ± 0.86 Thr199, Thr200, Gln92
4c 13.8 ± 0.64 Thr199, Thr200, Gln92
4b 19.1 ± 0.88 Thr199, Thr200, Gln92

| 4h | 20.7 ± 1.13 | Thr199, Thr200, Gln92 |

Data from a study on 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids as carbonic anhydrase II inhibitors. nih.gov

Interaction with Cyclooxygenase (COX) Enzymes:

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been explored through molecular docking studies with cyclooxygenase (COX) enzymes. These studies have shown that these compounds can fit within the active sites of both COX-1 and COX-2. nih.gov The binding is often stabilized by hydrogen bonds with crucial amino acids like Arg120, Tyr355, and Ser530. uomustansiriyah.edu.iq For some derivatives, the pyrrolo[3,4-d]pyridazinone moiety was found to form hydrogen bonds with Ser530 and van der Waals interactions with Met522 and Gly526. nih.gov

Table 3: Predicted Binding Affinities of Pyrrolo[3,4-d]pyridazinone-based 1,3,4-Oxadiazole Derivatives with COX Isoenzymes

Target Protein Binding Energy Range (kcal/mol)
COX-1 -7.1 to -11.2

| COX-2 | -10.3 to -12.9 |

Data from in vitro and in silico evaluation of 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone as cyclooxygenase inhibitors. nih.gov

Interaction with Other Targets:

The versatility of the 1,3,4-oxadiazole scaffold allows for its investigation against a multitude of other biological targets. For instance, derivatives have been docked against the GABA-A receptor, a target for anti-convulsive agents, with some compounds showing favorable binding scores and hydrogen bond interactions. researchgate.net Furthermore, other studies have explored their potential as STAT3 inhibitors and antioxidants, with molecular docking revealing high binding affinities to the SH2 domain of STAT3. nih.gov

Exploration of Biological Activities and Underlying Mechanisms for 3 5 Phenyl 1,3,4 Oxadiazol 2 Yl Phenol Derivatives

Antimicrobial Activity Profiling

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Derivatives of 1,3,4-oxadiazole (B1194373) have shown promise in this area, exhibiting a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Bacillus cereus, Listeria innocua)

A number of studies have demonstrated the antibacterial potential of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol derivatives against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy.

Several novel series of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives have been synthesized and shown to possess broad-spectrum inhibitory activities with MIC values ranging from 1-64 μg/mL. nih.gov One particular derivative, compound 6c, was notably potent against methicillin-resistant Staphylococcus aureus (MRSA) strains with a MIC value of 1 μg/mL, which is more effective than the standard drugs gatifloxacin, oxacillin, and norfloxacin. nih.gov Furthermore, some of these derivatives displayed moderate activity against the Gram-negative bacterium Escherichia coli with MIC values of 16 μg/mL. nih.gov

In another study, a series of 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridines were evaluated for their antibacterial activity. researchgate.net Specific derivatives exhibited good antibacterial activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net For instance, certain compounds demonstrated MIC values of 12.5 μg/mL against B. subtilis and 25 μg/mL against S. aureus. researchgate.net However, their activity against E. coli was comparatively poor, with MIC values of 50 μg/mL. researchgate.net

Other research on 1,3,4-oxadiazole-based compounds has also reported significant antistaphylococcal activity. nih.govnih.govacs.org For example, three 1,3,4-oxadiazole derivatives, OZE-I, OZE-II, and OZE-III, showed potent activity against seven S. aureus strains, with MICs ranging from 4 to 32 μg/mL. nih.gov At four times their MIC, these compounds were able to kill the bacterial cells within 24 hours. nih.gov A newly described derivative, compound 13, demonstrated a 16- to 32-fold increase in activity compared to the parent compound 1771 against a range of multidrug-resistant S. aureus strains. acs.org Additionally, a series of 2-acylamino-1,3,4-oxadiazole derivatives were developed, with one compound showing high activity against Staphylococcus aureus (MIC = 1.56 µg/mL) and others being most effective against Bacillus subtilis (MIC = 0.78 µg/mL). mdpi.com

While specific data on the activity of this compound derivatives against Listeria innocua is limited, the broad-spectrum activity of this class of compounds suggests potential for further investigation against this and other foodborne pathogens.

Table 1: Antibacterial Efficacy of this compound Derivatives

Compound/Derivative Bacterial Strain MIC (μg/mL)
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivative (6c) Staphylococcus aureus (MRSA) 1 nih.gov
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives (compounds 3) Escherichia coli 16 nih.gov
3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridine (IVb) Bacillus subtilis 12.5 researchgate.net
3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridine (IVe) Bacillus subtilis 12.5 researchgate.net
3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridine (IVb) Staphylococcus aureus 25 researchgate.net
3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridine (IVe) Staphylococcus aureus 25 researchgate.net
3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridine (IVb) Escherichia coli 50 researchgate.net
3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridine (IVe) Escherichia coli 50 researchgate.net
1,3,4-Oxadiazole derivative (OZE-I) Staphylococcus aureus 4-16 nih.gov
1,3,4-Oxadiazole derivative (OZE-II) Staphylococcus aureus 4-16 nih.gov
1,3,4-Oxadiazole derivative (OZE-III) Staphylococcus aureus 8-32 nih.gov
2-Acylamino-1,3,4-oxadiazole derivative (22a) Staphylococcus aureus 1.56 mdpi.com
2-Acylamino-1,3,4-oxadiazole derivatives (22b, 22c) Bacillus subtilis 0.78 mdpi.com

Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans)

In addition to their antibacterial properties, this compound derivatives have been investigated for their activity against pathogenic fungi, most notably Candida albicans, a common cause of opportunistic infections in humans.

Research has shown that certain 1,3,4-oxadiazole derivatives can be effective against C. albicans. researchgate.netfrontiersin.orgnih.gov For instance, two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, demonstrated in vitro antifungal activity against C. albicans with a MIC of 32 μg/mL. researchgate.netfrontiersin.org Another 1,3,4-oxadiazole compound, LMM6, was also found to be highly effective against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. nih.gov

Furthermore, a study on 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridines showed that some derivatives possessed poor antifungal activity against C. albicans, with MIC values of 100 μg/mL. researchgate.net This suggests that the structural modifications on the phenyl ring play a crucial role in determining the antifungal potency.

Table 2: Antifungal Efficacy of this compound Derivatives

Compound/Derivative Fungal Strain MIC (μg/mL)
1,3,4-Oxadiazole (LMM5) Candida albicans 32 researchgate.netfrontiersin.org
1,3,4-Oxadiazole (LMM11) Candida albicans 32 researchgate.netfrontiersin.org
1,3,4-Oxadiazole (LMM6) Candida albicans 8-32 nih.gov
3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridine (IVa, IVb, IVe) Candida albicans 100 researchgate.net

Mechanistic Hypotheses of Antimicrobial Action (e.g., cell membrane interaction)

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, but several hypotheses have been proposed based on studies of the broader 1,3,4-oxadiazole class. It is believed that these compounds may act on multiple cellular targets.

One prominent hypothesis is the disruption of the microbial cell membrane. The lipophilic nature of the 1,3,4-oxadiazole ring, enhanced by the phenyl and phenol (B47542) groups, may facilitate its interaction with and insertion into the lipid bilayer of the cell membrane. This interaction could alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately cell death.

Another proposed mechanism is the inhibition of crucial microbial enzymes. For instance, some 1,3,4-oxadiazole derivatives have been suggested to inhibit DNA gyrase, an enzyme essential for DNA replication and repair in bacteria. mdpi.com Inhibition of this enzyme would lead to the cessation of bacterial growth. In fungi, a potential target is the enzyme sterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.comnih.gov Inhibition of this enzyme disrupts membrane integrity and function.

Furthermore, some studies suggest that these compounds may interfere with other cellular processes such as protein synthesis and energy metabolism. The diverse range of biological activities observed for different derivatives suggests that the mechanism of action can be influenced by the specific substituents on the core scaffold.

Antioxidant Potential and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals. Phenolic compounds are well-known for their antioxidant properties, and the incorporation of a phenol group into the 1,3,4-oxadiazole structure has been explored as a strategy to develop potent antioxidants.

DPPH and FRAP Assays for Radical Scavenging Capacity

The antioxidant activity of this compound derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) value in the DPPH assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Studies on 1,3,4-oxadiazole derivatives containing phenolic acid moieties have demonstrated their radical scavenging capabilities. scispace.com In one such study, several derivatives exhibited good antioxidant activity in the DPPH assay, with IC50 values in the range of 13.59 to 22.17 μM. scispace.com For comparison, the IC50 values for the standard antioxidants ascorbic acid and nordihydroguaiaretic acid (NDGA) were 38.78 and 20.83 μM, respectively. scispace.com

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results of this assay for a series of 1,3,4-oxadiazole derivatives derived from phenolic acids indicated a strong ferric ion reducing capacity. scispace.com

Table 3: Antioxidant Activity of 1,3,4-Oxadiazole Derivatives

Compound/Derivative Assay IC50 (μM)
Phenolic 1,3,4-oxadiazole derivatives DPPH 13.59 - 22.17 scispace.com
Ascorbic Acid (Standard) DPPH 38.78 scispace.com
Nordihydroguaiaretic Acid (NDGA) (Standard) DPPH 20.83 scispace.com

Proposed Mechanisms of Antioxidant Action

The antioxidant activity of this compound derivatives is primarily attributed to the presence of the phenolic hydroxyl group. The proposed mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it.

The resulting phenoxyl radical is stabilized through resonance, with the unpaired electron being delocalized over the aromatic ring and potentially the 1,3,4-oxadiazole ring as well. scispace.com This resonance stabilization makes the phenoxyl radical less reactive and less likely to initiate further oxidative chain reactions. The participation of both the phenyl and 1,3,4-oxadiazole rings in this resonance stabilization is believed to contribute to the enhanced antioxidant activity of these compounds compared to simpler phenols. scispace.com

The specific substituents on the phenyl and phenol rings can further influence the antioxidant capacity by modulating the stability of the phenoxyl radical and the ease of hydrogen atom donation. Electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups may have the opposite effect.

Enzyme Inhibition Studies and Target Identification

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various pathological conditions. The following sections detail the research findings related to their inhibitory activities against specific enzymatic targets.

Tyrosinase Inhibitory Activity and its Structure-Activity Relationship

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. northumbria.ac.uk Its inhibitors are of great interest in the cosmetic and medicinal industries for treating hyperpigmentation disorders. northumbria.ac.uk A number of 1,3,4-oxadiazole derivatives have been investigated for their tyrosinase inhibitory potential.

In one study, a series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. nih.gov The structure-activity relationship (SAR) analysis revealed that electronegative substitutions on the phenyl ring were crucial for potent inhibitory activity, suggesting the presence of a hydrophobic site in the enzyme's active pocket. nih.gov The position of the substituent also played a significant role in determining the inhibitory potency. nih.gov Notably, the compound 3'-(5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl)pyridine demonstrated the most potent inhibition with an IC50 value of 2.18 µM, which was more potent than the standard inhibitor L-mimosine (IC50 = 3.68 µM). nih.gov

Another study reported the synthesis and tyrosinase inhibitory activity of novel 1,3,4-oxadiazole compounds. nih.gov The compound 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide showed exceptionally potent inhibition with an IC50 value of 0.003 µM, significantly lower than that of the standard drug kojic acid (IC50 = 16.83 µM). nih.gov Molecular docking studies suggested that this potent inhibition was due to significant interactions within the active site of the tyrosinase enzyme. nih.gov

CompoundIC50 (µM)StandardIC50 (µM)
3'-(5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl)pyridine2.18L-mimosine3.68
2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide0.003Kojic acid16.83

Notum Carboxylesterase Inhibition and Wnt Signaling Modulation

Notum is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by removing a critical palmitoleoyl group from Wnt proteins, rendering them inactive. ucl.ac.uk Inhibition of Notum has emerged as a potential therapeutic strategy for conditions such as osteoporosis and for promoting tissue regeneration. ucl.ac.uk

A significant breakthrough in this area was the identification of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase activity. nih.gov These compounds were developed through the optimization of a fragment hit identified from a crystallographic screen. nih.gov The optimized compound, an oxadiazol-2-one derivative, demonstrated a substantial increase in activity (over 600-fold) compared to the initial fragment hit. ucl.ac.uknih.gov In cell-based assays, this lead compound was shown to restore Wnt signaling in the presence of Notum. nih.gov This research highlights the potential of the 1,3,4-oxadiazole scaffold in developing chemical tools to modulate the Wnt signaling pathway by targeting Notum. ucl.ac.uknih.gov

Thymidine (B127349) Phosphorylase Inhibition in Anticancer Research

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in pyrimidine (B1678525) metabolism and is also known as platelet-derived endothelial cell growth factor. hum-ecol.runih.gov TP is overexpressed in various types of cancer and is associated with angiogenesis, tumor growth, and metastasis, making it a key target for anticancer drug development. hum-ecol.runih.gov The 1,3,4-oxadiazole scaffold has been extensively explored for the development of TP inhibitors. hum-ecol.runih.govtandfonline.com

Research has shown that 1,3,4-oxadiazole derivatives can effectively inhibit TP. tandfonline.com A study involving a series of novel 1,3,4-oxadiazole-2-thione derivatives identified several potent inhibitors of thymidine phosphorylase. nih.gov Structure-activity relationship studies indicated that substitutions on the phenyl ring with electron-withdrawing groups and the presence of less bulky amine groups on the oxadiazole ring contributed to significant inhibitory activity. nih.gov Molecular docking studies revealed that these compounds bind to key amino acid residues in the active site of TP, such as GLY152, THR151, and HIS116. nih.govresearchgate.net

A comprehensive 3D-QSAR pharmacophore-based study was conducted to identify potential 1,3,4-oxadiazole derivatives as targeted TP inhibitors. tandfonline.comnih.gov This computational approach led to the identification of several promising hits that interacted with critical residues in the TP active site, including Thr151, Gly152, Lys221, and Ser217. tandfonline.comnih.gov These findings underscore the potential of 1,3,4-oxadiazole derivatives as a promising class of compounds for anticancer therapy through the inhibition of thymidine phosphorylase. tandfonline.comresearchgate.net

Histone Deacetylase (HDAC) Enzyme Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov Specifically, HDAC6 has been identified as an attractive drug target due to its role in various cellular processes. unimi.it

Recent studies have highlighted difluoromethyl-1,3,4-oxadiazoles (DFMOs) as potent and highly selective inhibitors of HDAC6. unimi.itnih.gov These compounds act as mechanism-based, slow-binding substrate analogs that undergo an enzyme-catalyzed ring-opening reaction within the HDAC6 active site. unimi.itnih.gov This leads to the formation of a tight, long-lived enzyme-inhibitor complex, resulting in essentially irreversible inhibition. nih.gov

The selectivity of DFMO derivatives for HDAC6 over other HDAC isoforms is remarkable, with some compounds showing over 10,000-fold selectivity. unimi.it This high selectivity is attributed to the unique binding mode of the difluoromethyl moiety in a specific pocket of the HDAC6 active site. nih.gov The discovery of 1,3,4-oxadiazole sulfamide (B24259) derivatives has also provided a unique zinc-binding group for the development of potent and selective HDAC6 inhibitors. nih.gov

Compound TypeTargetSelectivityMechanism of Action
Difluoromethyl-1,3,4-oxadiazoles (DFMOs)HDAC6>10,000-fold over other HDACsMechanism-based, slow-binding, essentially irreversible
1,3,4-Oxadiazole sulfamidesHDAC6>5,000-fold over HDAC1Zinc-binding group interaction

Dual Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Mechanisms

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Dual inhibitors of COX and LOX are considered valuable alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) due to a potentially improved safety profile. nih.govresearchgate.net

A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their dual COX and LOX inhibitory activity. nih.gov In this study, several derivatives showed potent anti-inflammatory activity in carrageenan-induced edema models. nih.govresearchgate.net Selected compounds were further tested for their in vitro inhibitory activity against COX-1, COX-2, 5-LOX, 12-LOX, and 15-LOX. nih.gov One particular compound was found to be a comparatively selective inhibitor of COX-2, 5-LOX, and 15-LOX, suggesting that the 1,3,4-oxadiazole scaffold can be effectively utilized to develop safer and more potent anti-inflammatory agents. nih.govresearchgate.net

DNA Gyrase Interaction and Inhibitory Effects

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for maintaining the topological state of DNA during replication and transcription. researchgate.netresearchgate.net It is a well-established target for antibacterial agents. researchgate.netresearchgate.net The 1,3,4-oxadiazole nucleus has been incorporated into various scaffolds to explore their potential as DNA gyrase inhibitors. researchgate.netmdpi.com

Several studies have designed and synthesized substituted oxadiazole derivatives as potential DNA gyrase inhibitors. researchgate.net In one such study, a structure-based optimization led to the identification of a compound with an IC50 of 1.2 µM for Escherichia coli DNA gyrase. researchgate.net This compound also exhibited balanced low micromolar inhibition of E. coli topoisomerase IV and the corresponding enzymes in Staphylococcus aureus. researchgate.net Molecular docking studies have been instrumental in understanding the binding interactions of these derivatives within the ATPase domain of DNA gyrase (GyrB). jddtonline.infocasjournal.org These studies have shown that 1,3,4-oxadiazole derivatives can occupy the binding site and interact with key residues, thereby inhibiting the enzyme's function. jddtonline.infocasjournal.org

Compound SeriesTarget EnzymeIC50 / MIC
Substituted oxadiazoles (B1248032)E. coli DNA gyraseIC50: 1.2 µM
1,3,4-Oxadiazole-pyridine hybridsDNA gyrase BGood mol dock scores (-8.0 to -8.1)
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolBacterial strainsMIC: 8 µg/mL

Central Nervous System Activity: Anticonvulsant Properties

Derivatives of 1,3,4-oxadiazole have emerged as a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including notable anticonvulsant effects. pharmatutor.orgresearchgate.net Research into 2,5-disubstituted-1,3,4-oxadiazole derivatives has identified several compounds with potent anticonvulsant activity, comparable to standard drugs like Phenytoin and Carbamazepine. ijpsdronline.com The anticonvulsant potential of these compounds is often evaluated using standard screening models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijpsdronline.comwu.ac.th

Studies have shown that the mechanism of action for some of these derivatives may involve interaction with benzodiazepine (B76468) receptors. nih.govnih.gov For instance, certain 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives have been synthesized as benzodiazepine receptor agonists. nih.govresearchgate.net The anticonvulsant effects of these active compounds were antagonized by flumazenil, a known benzodiazepine antagonist, confirming that their effects are mediated through these receptors. nih.govnih.gov The structural similarity of these compounds to known benzodiazepine agonists, such as estazolam, suggests they can mimic the benzodiazepine structure at receptor sites. nih.govresearchgate.net

In a series of synthesized 1,3,4-oxadiazole derivatives, compounds C4 and C5 demonstrated significant in vivo anticonvulsant activity in both MES and PTZ models when compared to reference drugs. wu.ac.thresearchgate.net This highlights the therapeutic potential of the oxadiazole scaffold in the development of new antiepileptic agents. nih.gov The majority of newly synthesized 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated anticonvulsant activity when administered to mice. ijpsdronline.com

Compound IDTest ModelActivityReference
4e, 4j, 4o MES, scPTZPotent activity, comparable to Phenytoin and Carbamazepine ijpsdronline.com
C4, C5 MES, PTZMost increased in vivo anticonvulsant activity wu.ac.th
Compound 9 PTZ-inducedRespectable anticonvulsant effect nih.gov
Compound 6 MES, PTZSignificant anticonvulsant effects, most potent in series nih.gov
Compound 8 MES, PTZMild anticonvulsant activity nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of Phenolic Oxadiazoles

The biological activity of this compound derivatives is intricately linked to their chemical structure. The structure-activity relationship (SAR) for this class of compounds reveals that the nature and position of substituents on the phenolic ring, the phenyl ring, and the oxadiazole core itself play crucial roles in determining their therapeutic potency. nih.govsapub.org

Influence of Phenolic Substitutions on Biological Efficacy

In studies of related phenolic oxadiazoles, derivatives containing phenolic acid moieties were synthesized and evaluated for their antioxidant activity. The results indicated that these phenolic 1,3,4-oxadiazoles were potent scavengers of DPPH radicals, with their activity stemming from the resonance stabilization of the resulting phenoxyl radical, a process in which the oxadiazole moiety participates. researchgate.netrsc.org For example, 2-(4-hydroxyphenyl)-5-(napthlene-1-yloxymethyl)- researchgate.netnih.govmdpi.comoxadiazole showed significant anti-inflammatory activity, which was attributed to the electron-withdrawing nature of the hydroxyl group. researchgate.net

The position and number of hydroxyl groups on the phenyl ring attached to the oxadiazole core are critical. For instance, the 3,4,5-trihydroxyphenyl group has been identified as particularly important for the antioxidant effect of 1,3,4-oxadiazole derivatives. sapub.org

Substitution on Phenolic RingEffect on ActivityRationaleReference
Hydroxyl (-OH) group Increased antioxidant and anti-inflammatory activityActs as a hydrogen donor, participates in resonance stabilization researchgate.netsapub.orgresearchgate.net
Polyhydroxyl groups (e.g., 3,4,5-trihydroxy) Potent antioxidant activityStrong hydrogen-donating capability sapub.org
Methoxy (-OCH3) group Moderate activityLess potent electron-withdrawing effect compared to -OH researchgate.net

Impact of Phenyl Ring Modifications on Biological Potency

Modifications to the phenyl ring at the 5-position of the 1,3,4-oxadiazole core significantly impact the biological potency of the derivatives. The introduction of various substituents can alter the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with biological targets.

Research has consistently shown that the presence of electron-withdrawing groups on the phenyl ring can substantially enhance the biological activity of oxadiazole derivatives. mdpi.comnih.gov For instance, substitutions with groups like para-chloro (p-Cl), para-nitro (p-NO2), and para-tert-butyl (p-tBu) have been shown to increase activity. nih.gov The order of potency for electron-withdrawing groups has been reported as F > Cl > Br > NO2 > CH3. mdpi.com Specifically, compounds bearing 4-chlorophenyl and 2,6-dichlorophenyl groups have demonstrated excellent cytotoxic and antidiabetic activities. mdpi.com

Conversely, the replacement of the phenyl ring with a pyridine (B92270) ring has been found to decrease activity. nih.gov The substitution of polar groups such as -NO2, -CN, and -OH on the phenyl ring of other anticonvulsant scaffolds has been associated with reduced or inactive compounds. nih.gov However, for 1,3,4-oxadiazoles, electron-withdrawing groups like nitro and trifluoromethyl on the 5-phenyl ring have been shown to increase anti-infective potential. nih.gov

Substitution on Phenyl RingPositionEffect on ActivityReference
-Cl, -NO2, -tBu ParaIncreased activity nih.gov
Halogens (F, Cl, Br) ParaIncreased activity (F > Cl > Br) mdpi.com
-NO2, -CF3 ParaIncreased anti-infective potential nih.gov
Replacement with Pyridine N/ADecreased activity nih.gov
Elimination of electronegative substituent ParaReduced anticonvulsant activity nih.gov

Role of Oxadiazole Ring Substituents in Modulating Activity

While the primary focus is often on the 2,5-disubstituted aryl groups, modifications involving the oxadiazole ring itself or the immediate substituents can also modulate biological activity. The 1,3,4-oxadiazole ring is not merely a linker; it acts as a hydrogen-binding domain and contributes to the electronic properties of the molecule, which can enhance antioxidant activities. sapub.org

The introduction of an amino (-NH2) group at the 5-position of the 1,3,4-oxadiazole ring has been shown to generate compounds with respectable anticonvulsant effects. nih.gov Replacing this amino group with hydrogen, hydroxyl (-OH), thiol (-SH), or methylthio (-SCH3) groups was found to abolish or decrease the anticonvulsant effect. nih.gov However, another study noted that a hydroxyl substituent on the same position resulted in a compound with mild anticonvulsant activity. nih.gov

Further modifications, such as converting a methylthio group to a methyl-sulfonyl group, can increase activity. nih.gov The presence of an acetyl group on a nitrogen atom of the oxadiazole ring did not significantly affect activity. nih.gov These findings underscore the importance of the specific substituents directly attached to the heterocyclic core in fine-tuning the biological profile of these derivatives.

Substitution on/near Oxadiazole RingEffect on ActivityReference
Amino (-NH2) group Increased anticonvulsant activity nih.gov
-H, -OH, -SH, -SCH3 (replacing -NH2) Decreased/Abolished anticonvulsant activity nih.gov
Methyl-sulfonyl (from Methylthio) Increased activity nih.gov
Acetyl on ring nitrogen No significant effect nih.gov

Coordination Chemistry of 3 5 Phenyl 1,3,4 Oxadiazol 2 Yl Phenol As a Ligand

Design and Synthesis of Metal Complexes with Phenolic Oxadiazole Ligands (e.g., Cu(II), Ni(II), Zn(II), V(V), Cr(III), Mn(II), Co(II))

The synthesis of metal complexes with phenolic oxadiazole ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. The choice of solvent is often an alcoholic medium, such as ethanol (B145695) or methanol, which facilitates the dissolution of both the ligand and the metal salt. ekb.eguobaghdad.edu.iq The reaction is generally carried out under reflux to ensure the completion of the complexation process.

The design of these complexes often involves a 1:2 metal-to-ligand molar ratio, leading to the formation of complexes with the general formula [M(L)₂], where L represents the deprotonated phenolic oxadiazole ligand. researchgate.netekb.eg In many cases, solvent molecules, such as water, also coordinate to the central metal ion, resulting in formulas like [M(L)₂(H₂O)₂]. researchgate.net The synthesis typically involves dissolving the ligand in the solvent, followed by the dropwise addition of the metal salt solution. The resulting mixture is then heated under reflux for several hours. Upon cooling, the solid metal complex precipitates and can be collected by filtration, washed, and dried.

A variety of transition metal ions have been successfully complexed with ligands structurally similar to 3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol. These include, but are not limited to, Copper (II), Nickel (II), Zinc (II), Vanadium (V), Chromium (III), Manganese (II), and Cobalt (II). The specific reaction conditions and the nature of the metal salt's anion can influence the final structure and stoichiometry of the resulting complex.

Table 1: Examples of Synthesized Metal Complexes with Phenolic Oxadiazole-type Ligands
Metal IonGeneral Formula of ComplexTypical Synthesis Conditions
Cu(II)[Cu(L)₂(H₂O)₂]Ethanolic solution, Reflux
Ni(II)[Ni(L)₂(H₂O)₂]Alcoholic medium, Reflux
Zn(II)[Zn(L)₂(H₂O)₂]Alcoholic medium, Reflux
Co(II)[Co(L)₂(H₂O)₂]Ethanolic solution, Reflux
Mn(II)[Mn(L)₂(H₂O)₂]Ethanolic solution, Reflux
Cr(III)[Cr(L)₂(H₂O)₂]ClAlcoholic medium, Reflux

Characterization of Coordination Geometries and Ligand Binding Modes

The coordination geometry and the binding mode of the ligand in the metal complexes are elucidated using a combination of spectroscopic techniques and physical measurements. These methods include Fourier-transform infrared (FT-IR) spectroscopy, UV-Visible spectroscopy, magnetic susceptibility measurements, and elemental analysis.

In complexes involving phenolic oxadiazole ligands, the ligand typically acts as a bidentate chelating agent. Coordination occurs through the deprotonated phenolic oxygen atom and one of the nitrogen atoms of the oxadiazole ring. This is confirmed by FT-IR spectroscopy, where the disappearance of the phenolic O-H stretching band and a shift in the C=N stretching frequency of the oxadiazole ring are observed upon complexation.

Based on electronic spectra and magnetic moment data, various coordination geometries have been proposed for these complexes. For instance, Cu(II) complexes often exhibit a distorted octahedral or square planar geometry. Ni(II) complexes can be found in either octahedral or square planar arrangements, while Co(II), Mn(II), and Cr(III) complexes typically adopt an octahedral geometry. Zn(II) complexes, being d¹⁰, are diamagnetic and commonly form tetrahedral or octahedral structures.

Table 2: Proposed Coordination Geometries for Metal Complexes with Phenolic Oxadiazole-type Ligands
Metal IonCoordination NumberProposed GeometrySupporting Evidence
Cu(II)6Distorted OctahedralUV-Vis spectra, Magnetic moment
Ni(II)6OctahedralUV-Vis spectra, Magnetic moment
Ni(II)4Square PlanarUV-Vis spectra, Magnetic moment
Zn(II)4 or 6Tetrahedral or OctahedralSpectroscopic data, Diamagnetic nature
Co(II)6OctahedralUV-Vis spectra, Magnetic moment
Mn(II)6OctahedralMagnetic moment
Cr(III)6OctahedralUV-Vis spectra, Magnetic moment

Theoretical Investigations of Complex Stability and Electronic Structures

To gain deeper insights into the stability and electronic properties of metal complexes with phenolic oxadiazole ligands, theoretical investigations using computational methods such as Density Functional Theory (DFT) are employed. scirp.orgsemanticscholar.org These studies provide valuable information that complements experimental findings.

DFT calculations are used to optimize the ground state geometries of the complexes, allowing for the determination of theoretical bond lengths and angles which can be compared with experimental data if available. Furthermore, these calculations help in understanding the nature of the metal-ligand bond.

Key aspects investigated through theoretical methods include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the complex. A larger energy gap generally implies higher stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the charge transfer interactions between the ligand and the metal ion. scirp.orgsemanticscholar.org This analysis can quantify the electron delocalization from the lone pair orbitals of the donor atoms (phenolic oxygen and oxadiazole nitrogen) to the central metal ion, providing a measure of the metal-ligand bond strength. scirp.orgsemanticscholar.org

Molecular Electrostatic Potential (MEP) Surfaces: MEP maps are generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack.

Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic absorption spectra of the complexes. scirp.orgsemanticscholar.org The calculated spectra can be compared with the experimental UV-Vis spectra to aid in the assignment of electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. scirp.orgsemanticscholar.org

Theoretical studies on similar complexes, such as those of 2-(5-amino- scirp.orgnih.govnih.gov-oxadiazol-2-yl)phenol with Cu(II), Ni(II), and Zn(II), have shown significant charge transfer from the ligand's donor atoms to the metal ion, confirming the stability of the complexes arising from these intramolecular interactions. scirp.orgsemanticscholar.org

Table 3: Key Parameters from Theoretical Investigations of Phenolic Oxadiazole-type Metal Complexes
Theoretical MethodInvestigated PropertySignificance
DFTOptimized GeometryProvides theoretical bond lengths and angles.
FMO Analysis (HOMO-LUMO)Electronic transitions, Chemical reactivity, Kinetic stabilityA larger energy gap suggests higher stability.
NBO AnalysisIntramolecular interactions, Charge delocalization, Bond strengthEstimates charge transfer from ligand to metal. scirp.orgsemanticscholar.org
MEP SurfacesCharge distribution, Reactive sitesIdentifies electrophilic and nucleophilic regions.
TD-DFTElectronic absorption spectraAssigns electronic transitions (e.g., d-d, LMCT). scirp.org

Advanced Materials and Optoelectronic Applications of Phenolic Oxadiazoles

Photophysical Properties: Photoluminescence and Electroluminescence

There is no specific data available in the reviewed literature regarding the photoluminescence and electroluminescence of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol.

Applications as Ancillary Ligands in Iridium-Based Organic Light-Emitting Diodes (OLEDs)

There is no specific information available in the reviewed literature on the application of this compound as an ancillary ligand in iridium-based OLEDs.

Mechanisms of Charge Trapping and Transport in Device Architectures

There is no specific information available in the reviewed literature regarding the mechanisms of charge trapping and transport in device architectures incorporating this compound.

Future Research Directions and Emerging Paradigms

Rational Design and Synthesis of Next-Generation Phenolic Oxadiazole Analogs with Enhanced Specificity

The future of phenolic oxadiazole research will heavily rely on the principles of rational drug design to create next-generation analogs with superior specificity and efficacy. This approach moves beyond traditional synthesis and screening, incorporating a deep understanding of structure-activity relationships (SAR) to guide the molecular design process.

Key strategies in this area will include:

Target-Oriented Synthesis: Instead of broad-spectrum activity, the focus will be on designing molecules that interact with specific biological targets. This involves identifying and validating molecular targets associated with particular diseases and then tailoring the phenolic oxadiazole scaffold to bind with high affinity and selectivity.

Bioisosteric Replacement: To improve pharmacokinetic and pharmacodynamic properties, researchers will continue to explore bioisosteric replacements within the 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol framework. This involves substituting certain functional groups with others that have similar physical or chemical properties to enhance absorption, distribution, metabolism, and excretion (ADME) profiles while maintaining or improving biological activity.

Scaffold Diversification: While the 1,3,4-oxadiazole (B1194373) core is well-established, future work will likely explore other oxadiazole isomers (e.g., 1,2,4-oxadiazoles) and other heterocyclic systems to understand the impact of the scaffold on biological activity and specificity.

StrategyDescriptionDesired Outcome
Target-Oriented SynthesisDesigning molecules for specific biological targets.Enhanced therapeutic efficacy and reduced off-target effects.
Bioisosteric ReplacementSubstituting functional groups to improve ADME properties.Improved drug-like properties and better clinical performance.
Scaffold DiversificationExploring different heterocyclic cores.Discovery of novel compounds with unique biological activities.

In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level

A critical area for future investigation is the detailed elucidation of the molecular mechanisms underlying the diverse biological activities of phenolic oxadiazoles (B1248032). While activities such as antioxidant, antimicrobial, and anticancer effects have been reported, a deeper understanding of how these compounds function at the molecular and cellular levels is essential for their translation into therapeutic agents.

Future research will likely focus on:

Antioxidant Mechanisms: The antioxidant properties of phenolic oxadiazoles are attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, with the resulting phenoxyl radical being stabilized by resonance across both the phenyl and oxadiazole rings. nih.govresearchgate.net Future studies will aim to quantify these effects and understand how substitutions on the aromatic rings influence radical scavenging efficiency.

Enzyme Inhibition: Phenolic oxadiazoles have shown promise as inhibitors of various enzymes. For instance, some derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Others have shown potential in inhibiting tyrosinase, carbonic anhydrase, and thymidine (B127349) phosphorylase. mdpi.comfrontiersin.org In-depth kinetic studies and structural biology approaches, such as X-ray crystallography of enzyme-inhibitor complexes, will be crucial to unravel the precise binding modes and inhibitory mechanisms.

Anticancer and Antimicrobial Pathways: For compounds exhibiting anticancer or antimicrobial activity, it will be vital to identify the specific cellular pathways they modulate. This could involve studies on cell cycle arrest, apoptosis induction, inhibition of microbial growth, and interference with key signaling pathways.

Synergistic Integration of Computational and Experimental Methodologies for Predictive Drug Design

The convergence of computational modeling and experimental validation is a powerful paradigm that will accelerate the discovery and development of new phenolic oxadiazole-based drugs. This synergistic approach allows for the rapid screening of virtual libraries of compounds and the prediction of their biological activities before committing to resource-intensive chemical synthesis.

Key aspects of this integrated approach include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies will be employed to develop predictive models that correlate the structural features of phenolic oxadiazole derivatives with their biological activities, such as their free radical scavenging properties. nih.govresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds.

Molecular Docking: Molecular docking simulations will be instrumental in predicting the binding affinities and modes of interaction between phenolic oxadiazole analogs and their biological targets. taylorfrancis.com This information can guide the design of more potent and selective inhibitors.

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic properties and reactivity of these molecules, helping to explain their antioxidant mechanisms and other biological activities. nih.gov

MethodologyApplication in Phenolic Oxadiazole Research
QSARPredicting antioxidant and other biological activities.
Molecular DockingElucidating binding modes with protein targets.
DFT StudiesUnderstanding electronic properties and reactivity.

Exploration of Novel Therapeutic and Material Science Applications

Beyond the well-documented antioxidant, antimicrobial, and anticancer activities, future research will venture into novel therapeutic areas and explore the potential of phenolic oxadiazoles in material science.

Emerging therapeutic applications may include:

Neurodegenerative Diseases: The antioxidant and enzyme-inhibiting properties of phenolic oxadiazoles make them attractive candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. rsc.orgnih.gov A synthetic polyphenolic 1,3,4-oxadiazole compound has shown neuroprotective effects in an animal model of ischemic stroke by attenuating neuroinflammation and neurodegeneration. mdpi.com

Antiviral Agents: The 1,3,4-oxadiazole scaffold is present in the FDA-approved antiviral drug Raltegravir. tandfonline.com This has spurred interest in exploring phenolic oxadiazole derivatives as potential inhibitors of viral enzymes, including those from viruses like SARS-CoV-2. nih.gov

In the realm of material science, phenolic oxadiazoles are being investigated for their unique optical and electronic properties:

Organic Light-Emitting Diodes (OLEDs): The high thermal and chemical stability, coupled with their photoluminescence quantum yield, makes 1,3,4-oxadiazole derivatives, including those with phenolic groups, promising materials for use in OLEDs as electron transporters and emitters. nih.govnih.gov

Polymers with Advanced Properties: The incorporation of the 1,3,4-oxadiazole ring into polymer backbones can lead to materials with high thermal stability, good solubility in organic solvents, and interesting optical and dielectric properties. nih.gov

Development of Advanced Responsive Probes and Biosensors Utilizing Phenolic Oxadiazole Scaffolds

The inherent fluorescence and potential for chemical functionalization of the phenolic oxadiazole scaffold make it an excellent platform for the development of advanced responsive probes and biosensors. These tools can be designed to detect specific analytes or changes in the microenvironment, with applications in biological imaging, environmental monitoring, and diagnostics.

Future developments in this area will likely include:

pH-Responsive Probes: A water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe has been developed that exhibits a colorimetric and fluorescent response to changes in pH in the slightly acidic range. nih.govnih.gov Such probes could be valuable for studying pH-related biological processes.

Fluorescent Chemosensors for Metal Ions: The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring can act as coordination sites for metal ions. nih.gov This property has been exploited to create fluorescent chemosensors for the selective detection of various metal ions, including Cu²⁺ and Zn²⁺. nih.govnih.gov

Stimuli-Responsive Materials: By incorporating phenolic oxadiazole units into larger molecular architectures or polymers, it may be possible to create "smart" materials that respond to external stimuli such as light, temperature, or the presence of specific molecules.

ApplicationPrinciplePotential Use
pH-Responsive ProbesChanges in fluorescence or color with pH variation.Biological imaging and monitoring of cellular processes.
Metal Ion ChemosensorsCoordination of metal ions leading to changes in fluorescence.Environmental monitoring and detection of heavy metal contamination.
Stimuli-Responsive MaterialsReversible changes in properties in response to external stimuli.Drug delivery systems and smart coatings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide intermediates or through condensation reactions. A typical protocol involves refluxing a mixture of substituted hydrazides and carboxylic acid derivatives in phosphorous oxychloride, followed by neutralization with NaOH to precipitate the product . Reaction monitoring via Thin-Layer Chromatography (TLC) and optimization of solvent systems (e.g., methanol for recrystallization) are critical for yield improvement.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming aromatic proton environments and substituent positions. For example, 1^1H NMR typically shows signals at δ 7.5–8.5 ppm for aromatic protons. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm1^{-1}). Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 268.27 for C15_{15}H12_{12}N2_2O3_3) .

Q. How can researchers evaluate the biological activity of this compound in preliminary screens?

  • Methodological Answer : Use standardized assays such as:

  • Anticancer Activity : One-dose NCI-60 cell line screening (e.g., CCRF-CEM leukemia cells, % Growth Inhibition = 68.89) .
  • Antioxidant Potential : DPPH radical scavenging assay (IC50_{50} values, e.g., 15.14 μM for a methoxy-substituted derivative) .
  • Antiviral Activity : SARS-CoV-2 pseudovirus entry inhibition assays (e.g., EC50_{50} determination via luciferase reporter systems) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in biological activity across derivatives?

  • Methodological Answer : Systematic substitution at the phenyl ring or oxadiazole moiety can elucidate key pharmacophores. For example:

  • Electron-withdrawing groups (e.g., -CF3_3) enhance antiviral activity by improving binding to viral spike proteins .
  • Methoxy groups at specific positions increase antioxidant capacity due to radical stabilization .
  • Data Contradiction Resolution : Compare substituent effects across multiple assays (e.g., 4-methoxy vs. 4-trifluoromethyl derivatives in antiviral vs. anticancer screens) .

Q. What computational strategies are effective for predicting target binding modes of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like SARS-CoV-2 Spike protein or fungal sterol 14α-demethylase. For instance, VNI derivatives with oxadiazole moieties show high affinity for fungal CYP51 via hydrogen bonding and hydrophobic interactions . Validate predictions with crystallographic data (e.g., PDB ID 5TZ1) .

Q. How do enantiomeric configurations influence the compound’s bioactivity, and what synthetic methods achieve chiral resolution?

  • Methodological Answer : Enantiomers may exhibit divergent pharmacokinetics. For example, (S)-configured derivatives of honokiol-oxadiazole hybrids show enhanced antiviral activity due to stereospecific binding . Chiral resolution can be achieved via HPLC with amylose-based columns or asymmetric synthesis using chiral catalysts (e.g., Ru-complexes) .

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

  • Methodological Answer : Enzymatic assays (e.g., Michaelis-Menten kinetics) and inhibitor profiling reveal mechanisms. For instance:

  • Antifungal Activity : Inhibition of fungal CYP51 via competitive binding, validated by IC50_{50} shifts in ergosterol biosynthesis assays .
  • Antidiabetic Potential : Thiazolidinedione derivatives act as PPAR-γ agonists, measured via transcriptional activation assays .

Data Analysis & Experimental Design

Q. How should researchers address variability in biological assay results for oxadiazole derivatives?

  • Methodological Answer :

Normalization : Use internal controls (e.g., DMSO vehicle) to account for solvent effects.

Replicates : Perform triplicate measurements to reduce outlier impacts.

Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50_{50} values across derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Adhere to GHS hazard codes (e.g., H302 for oral toxicity, H315 for skin irritation). Use PPE (gloves, goggles), fume hoods for synthesis, and emergency showers for accidental exposure. Store at 2–8°C in inert atmospheres to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.